Cas no 5876-52-8 (1,3-Benzodioxole,5,6-diiodo-)
1,3-Benzodioxole,5,6-diiodo- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole,5,6-diiodo-
- 5,6-diiodo-1,3-Benzodioxole
- 5,6-Diiodobenzo(1,3)dioxole
- FT-0677533
- BB 0237019
- E81706
- AS-83023
- CS-0137211
- DTXSID10569799
- 5,6-diiodobenzo[d][1,3]dioxole
- 4,5-diiodo-1,2-(methylenedioxy)benzene
- 5,6-diiodo-2H-1,3-benzodioxole
- 5,6-Diiodo-benzo[1,3]dioxole
- AKOS015853604
- 5876-52-8
- BXUOIEPSOIEXIN-UHFFFAOYSA-N
- SCHEMBL1742802
- DB-072518
-
- MDL: MFCD06656541
- Inchi: 1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
- InChI Key: BXUOIEPSOIEXIN-UHFFFAOYSA-N
- SMILES: IC1C(=CC2=C(C=1)OCO2)I
Computed Properties
- Exact Mass: 373.83000
- Monoisotopic Mass: 373.83007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 2.583
- Boiling Point: 321.5 ºC at 760 mmHg
- Flash Point: 148.3ºC
- Refractive Index: 1.737
- PSA: 18.46000
- LogP: 2.62450
1,3-Benzodioxole,5,6-diiodo- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzodioxole,5,6-diiodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159001730-1g |
5,6-Diiodobenzo[d][1,3]dioxole |
5876-52-8 | 95% | 1g |
$880.00 | 2023-09-01 | |
| Chemenu | CM377582-250mg |
5,6-diiodo-2H-1,3-benzodioxole |
5876-52-8 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM377582-1g |
5,6-diiodo-2H-1,3-benzodioxole |
5876-52-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P00E9FD-100mg |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | ≥98.0% | 100mg |
$115.00 | 2023-12-16 | |
| 1PlusChem | 1P00E9FD-250mg |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | ≥98.0% | 250mg |
$173.00 | 2023-12-16 | |
| 1PlusChem | 1P00E9FD-1g |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | ≥98.0% | 1g |
$466.00 | 2023-12-16 | |
| 1PlusChem | 1P00E9FD-5g |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | ≥98.0% | 5g |
$1298.00 | 2023-12-16 | |
| Aaron | AR00E9NP-100mg |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | 98% | 100mg |
$52.00 | 2025-02-12 | |
| Aaron | AR00E9NP-250mg |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | 98% | 250mg |
$90.00 | 2025-02-12 | |
| Aaron | AR00E9NP-1g |
5,6-DIIODOBENZO(1,3)DIOXOLE |
5876-52-8 | 98% | 1g |
$280.00 | 2025-02-12 |
1,3-Benzodioxole,5,6-diiodo- Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,3-Benzodioxole,5,6-diiodo-
Exploring the Properties and Applications of 1,3-Benzodioxole,5,6-diiodo- (CAS No 5876-52-8)
1,3-Benzodioxole,5,6-diiodo-, also known by its CAS registry number 5876-52-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzodioxoles, which are aromatic heterocycles with two oxygen atoms in the ring structure. The presence of two iodine atoms at the 5 and 6 positions introduces unique electronic properties and reactivity to the molecule.
The chemical structure of 1,3-Benzodioxole,5,6-diiodo- consists of a benzene ring fused with a dioxole ring (a five-membered ring containing two oxygen atoms). The iodine atoms are positioned at the ortho positions relative to each other on the benzene ring. This arrangement not only enhances the compound's stability but also makes it highly versatile for various applications in synthetic chemistry.
Recent studies have highlighted the potential of 1,3-Benzodioxole,5,6-diiodo- as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in constructing functional polymers and organic semiconductors. The iodine substituents play a crucial role in modulating the electronic properties of these materials, making them suitable for applications in optoelectronics and energy storage devices.
In terms of physical properties, 1,3-Benzodioxole,5,6-diiodo- exhibits a high melting point due to its rigid aromatic structure and strong intermolecular interactions. The compound is also relatively stable under standard conditions but can undergo various transformations under specific reaction conditions. For example, it can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the iodine atoms.
The synthesis of 1,3-Benzodioxole,5,6-diiodo- typically involves multi-step processes that include oxidation reactions and coupling reactions. One common approach involves the oxidation of an appropriate dihydrobenzodioxole derivative followed by iodination using iodine-based reagents. The choice of synthetic pathway depends on the availability of starting materials and desired purity levels.
Beyond its role as a synthetic intermediate, 1,3-Benzodioxole,5,6-diiodo- has shown promise in biological applications. Preliminary studies suggest that it may exhibit antimicrobial or antioxidant properties due to its unique electronic configuration. However, further research is needed to fully understand its bioactivity and potential therapeutic applications.
In conclusion, 1,3-Benzodioxole,5,6-diiodo- (CAS No 5876-52-8) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers aiming to develop novel functional materials and compounds.
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